Ethyl 4-ethenyl-N-ethylbenzene-1-carboximidate
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Overview
Description
Ethyl 4-ethenyl-N-ethylbenzene-1-carboximidate is an organic compound with a complex structure that includes an ethyl group, an ethenyl group, and a carboximidate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethenyl-N-ethylbenzene-1-carboximidate typically involves the reaction of 4-ethenylbenzene-1-carboximidate with ethyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethenyl-N-ethylbenzene-1-carboximidate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace the ethyl or ethenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Ethyl 4-ethenyl-N-ethylbenzene-1-carboximidate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 4-ethenyl-N-ethylbenzene-1-carboximidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparison with Similar Compounds
Ethyl 4-ethenyl-N-ethylbenzene-1-carboximidate can be compared with other similar compounds, such as:
Ethyl 4-ethenylbenzene-1-carboximidate: Lacks the N-ethyl group, which may result in different reactivity and applications.
4-Ethenyl-N-ethylbenzene-1-carboximidate:
Ethyl 4-ethynylbenzene-1-carboximidate: Contains an ethynyl group instead of an ethenyl group, leading to different chemical behavior and applications.
Properties
CAS No. |
200063-01-0 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
ethyl 4-ethenyl-N-ethylbenzenecarboximidate |
InChI |
InChI=1S/C13H17NO/c1-4-11-7-9-12(10-8-11)13(14-5-2)15-6-3/h4,7-10H,1,5-6H2,2-3H3 |
InChI Key |
JEGMIEBDINPBFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(C1=CC=C(C=C1)C=C)OCC |
Origin of Product |
United States |
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